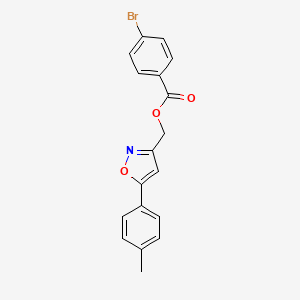
(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole derivatives are significant in the field of organic chemistry due to their diverse applications in medicinal chemistry, agriculture, and material science. The focus on “(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate” reflects the ongoing interest in synthesizing and analyzing novel isoxazole compounds for various biochemical and industrial applications.
Synthesis Analysis
Isoxazole derivatives can be synthesized through several methods, including electrochemically induced multicomponent transformations and domino 1,3-dipolar cycloaddition reactions. For example, Ryzhkova et al. (2020) explored the electrochemical synthesis of a complex isoxazole derivative, showcasing the versatility of isoxazole synthesis strategies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Scientific Research Applications
Synthesis and Biomedical Applications
The compound (5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate is involved in the synthesis of various complex molecules with potential biomedical applications. A notable example is the electrochemically induced multicomponent transformation leading to the synthesis of complex isoxazole derivatives. These derivatives have shown promise in the regulation of inflammatory diseases, as evidenced by docking studies indicating their potential for biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antitumor Activity
The synthesis of isoxazolyl- and isothiazolylcarbamides, from accessible 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids, has led to compounds that exhibit high antitumor activity. These compounds are capable of enhancing the efficacy of cytostatic drugs used in medical practice, demonstrating the potential of isoxazole derivatives in cancer treatment (Potkin et al., 2014).
Antimicrobial and Antiplatelet Activity
A series of 3,4-diarylisoxazoles designed to improve biochemical COX-1 selectivity and antiplatelet efficacy showed that specific substitutions on the isoxazole core are essential for their selectivity toward COX-1. These compounds have demonstrated potent inhibition of platelet aggregation through COX-1 inhibition, indicating their potential as antiplatelet agents (Vitale et al., 2013).
Additionally, novel pyrazole-pyridine hybrids containing sulfur have been synthesized and shown antimicrobial activity against several bacterial and fungal strains. These findings underscore the versatility of isoxazole derivatives in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).
Future Directions
The future directions in the research and application of “(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate” and similar compounds could involve the development of new eco-friendly synthetic strategies . This could include the exploration of metal-free synthetic routes for the synthesis of isoxazoles .
properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-12-2-4-13(5-3-12)17-10-16(20-23-17)11-22-18(21)14-6-8-15(19)9-7-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVKZLWPVRLTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(p-Tolyl)isoxazol-3-yl)methyl 4-bromobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

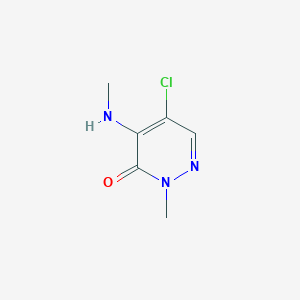
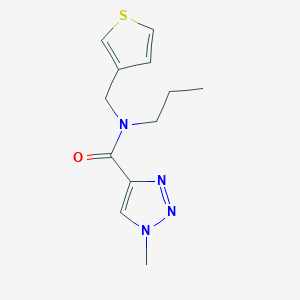

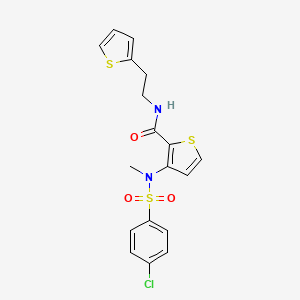
![2-{[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]amino}ethanol dihydrochloride](/img/no-structure.png)
![5-[(4-ethylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2495632.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)
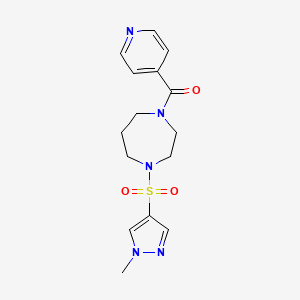
![N-(5-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2495638.png)
![N-[2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2495640.png)

![1-(4-Fluorophenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495643.png)
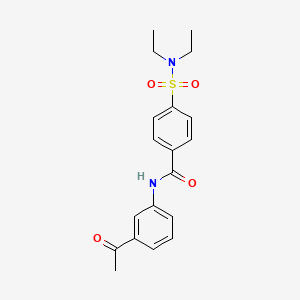
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2495645.png)